molecular formula C9H20N2O3S B14893031 N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide

Cat. No.: B14893031
M. Wt: 236.33 g/mol
InChI Key: UMZDFSSIOGSFKR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a hydroxy-methylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The hydroxy-methylpropyl group is introduced through subsequent reactions involving appropriate reagents and conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines .

Scientific Research Applications

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxy-methylpropyl side chain may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)piperidine-1-sulfonamide
  • N-(3-hydroxypropyl)piperidine-1-sulfonamide
  • N-(4-hydroxybutyl)piperidine-1-sulfonamide

Uniqueness

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is unique due to the presence of the hydroxy-methylpropyl side chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide

InChI

InChI=1S/C9H20N2O3S/c1-9(8-12)7-10-15(13,14)11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3

InChI Key

UMZDFSSIOGSFKR-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)N1CCCCC1)CO

Origin of Product

United States

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